2-Decyl-1,3-dioxolane

Description

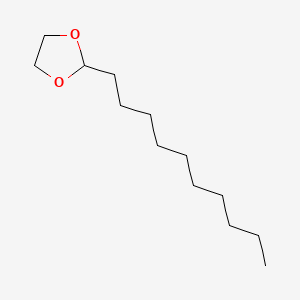

Structure

3D Structure

Properties

CAS No. |

6316-24-1 |

|---|---|

Molecular Formula |

C13H26O2 |

Molecular Weight |

214.34 g/mol |

IUPAC Name |

2-decyl-1,3-dioxolane |

InChI |

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-13-14-11-12-15-13/h13H,2-12H2,1H3 |

InChI Key |

RPCJRSNYOKTFOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1OCCO1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for 2 Decyl 1,3 Dioxolane and Its Derivatives

Established Synthetic Pathways to 2-Decyl-1,3-dioxolane

The most direct and established method for synthesizing 2-decyl-1,3-dioxolane involves the reaction of an eleven-carbon aldehyde with ethylene (B1197577) glycol. ontosight.ai This process is a classic example of cyclic acetal (B89532) formation, a reversible reaction that requires specific conditions to achieve high yields.

The formation of 2-decyl-1,3-dioxolane is achieved through the acid-catalyzed acetalization of undecanal (B90771) (undecyl aldehyde) with ethylene glycol. researchgate.net This reaction involves the nucleophilic attack of the diol's hydroxyl groups on the aldehyde's carbonyl carbon. The 1,3-dioxolane (B20135) ring is a cyclic acetal, which serves to protect the otherwise reactive aldehyde group from oxidation or nucleophilic attack, enhancing its stability for further synthetic manipulations.

While 2-decyl-1,3-dioxolane is an acetal derived from an aldehyde, the same principle, known as ketalization, applies to the reaction of a ketone with a diol. This approach is used to synthesize 2,2-disubstituted-1,3-dioxolane derivatives. For instance, the synthesis of 2-decyl-2-((Z,Z)-1,4-decadienyl)-1,3-dioxolane begins with the ketalization of a ketone precursor. cdnsciencepub.comresearchgate.net

The acetalization reaction is catalyzed by either Brønsted or Lewis acids. organic-chemistry.org These catalysts are essential for activating the carbonyl group of the aldehyde, making it more electrophilic and susceptible to attack by the weakly nucleophilic hydroxyl groups of ethylene glycol.

Brønsted Acids: Protic acids like p-toluenesulfonic acid (PTSA) and sulfuric acid are commonly employed. organic-chemistry.org PTSA is frequently used in refluxing toluene (B28343), which facilitates the removal of water. In one general procedure, undecanal is refluxed with ethylene glycol and a catalytic amount of PTSA in toluene to achieve high yields. researchgate.net

Lewis Acids: Aprotic Lewis acids such as zinc chloride, cerium(III) trifluoromethanesulfonate, and scandium(III) triflate also effectively catalyze dioxolane formation. organic-chemistry.orgorganic-chemistry.org They function by coordinating to the carbonyl oxygen, thereby increasing the positive charge on the carbonyl carbon. The choice of catalyst can be crucial, especially when acid-sensitive functional groups are present in the substrate. organic-chemistry.org

| Catalyst Type | Example Catalyst | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | Refluxing toluene with Dean-Stark apparatus | organic-chemistry.org |

| Brønsted Acid | Sulfuric Acid | Heated reaction mixture | chemicalbook.com |

| Lewis Acid | Zinc Chloride (ZnCl₂) | Used to facilitate the reaction, often on a larger scale | |

| Lewis Acid | Cerium(III) trifluoromethanesulfonate | Mild reaction conditions, suitable for sensitive substrates | organic-chemistry.org |

| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | Catalyzes addition to aldehydes for functionalized products | organic-chemistry.org |

The formation of the dioxolane ring is a reversible equilibrium reaction that produces water as a byproduct. organic-chemistry.org To drive the reaction to completion and maximize the yield of 2-decyl-1,3-dioxolane, this water must be continuously removed from the reaction mixture.

Several techniques are employed for this purpose:

Azeotropic Distillation: The most common method involves using a Dean-Stark apparatus. organic-chemistry.org The reaction is typically run in a solvent like toluene or benzene (B151609) that forms a low-boiling azeotrope with water. As the mixture refluxes, the water-solvent azeotrope distills over and is collected in the Dean-Stark trap, where the denser water separates, and the solvent is returned to the reaction flask. organic-chemistry.org

Chemical Dehydration: Reagents such as trimethyl orthoformate can be added to the reaction. cdnsciencepub.com These react with the water produced, effectively sequestering it and shifting the equilibrium.

Physical Dehydration: The use of molecular sieves is another effective strategy. organic-chemistry.orgchemicalbook.com These porous materials physically trap water molecules, removing them from the reaction medium.

Synthesis of Complex 2-Decyl-1,3-dioxolane Derivatives

The synthesis of more elaborate derivatives, where the decyl chain or the dioxolane ring is functionalized, requires multi-step approaches involving strategic protection and specific chemical transformations.

A notable example is the synthesis of 2-decyl-2-((Z,Z)-1,4-decadienyl)-1,3-dioxolane, a precursor to an insect pheromone. cdnsciencepub.comresearchgate.net This synthesis demonstrates a sophisticated multi-step pathway:

Initial Ketalization: The synthesis begins not with an aldehyde but with a ketone, dodecan-2-one, which is first transformed into an ethynyl-substituted intermediate. cdnsciencepub.com This intermediate is then protected via ketalization with ethylene glycol and a catalyst like pyridinium (B92312) p-toluenesulfonate (PPTS) to form 2-ethynyl-2-ndecyl-1,3-dioxolane. cdnsciencepub.com

Chain Elongation: The core 21-carbon backbone is assembled through coupling reactions involving the terminal alkyne of the dioxolane intermediate. cdnsciencepub.com

Final Reduction: The internal alkyne bonds are then selectively reduced to form the required (Z,Z)-diene structure. cdnsciencepub.comcdnsciencepub.com

This approach highlights how the stable dioxolane group protects a carbonyl functionality while other parts of the molecule undergo significant transformations, including carbon-carbon bond formation and stereoselective reductions.

The synthesis of complex derivatives like 2-decyl-2-((Z,Z)-1,4-decadienyl)-1,3-dioxolane relies on highly specific and efficient reactions to build the carbon skeleton and install the correct stereochemistry. cdnsciencepub.comresearchgate.net

Coupling Reactions: To assemble the 21-carbon chain, a terminal alkyne/propargylic bromide coupling reaction is utilized. cdnsciencepub.com This reaction, facilitated by cesium carbonate, effectively links the protected dioxolane fragment with another carbon chain, creating a skipped diyne system. cdnsciencepub.com Such coupling reactions are powerful tools for constructing complex carbon frameworks from simpler building blocks.

Reduction Reactions: A critical step in the synthesis is the stereoselective semi-reduction of the newly formed diyne to a diene. cdnsciencepub.com This is accomplished using a P-2 nickel catalyst, generated in situ from nickel(II) acetate (B1210297) and sodium borohydride (B1222165) in the presence of ethylenediamine. cdnsciencepub.com This specific catalytic system ensures the formation of the desired (Z,Z) configuration of the double bonds, which is crucial for the biological activity of the final pheromone product. cdnsciencepub.comresearchgate.net

| Reaction Type | Reagents & Catalysts | Transformation | Reference |

|---|---|---|---|

| Alkyne Coupling | Cesium Carbonate (Cs₂CO₃) | Couples a terminal alkyne with a propargylic bromide to form a C-C bond and create a diyne. | cdnsciencepub.com |

| Semi-Reduction (Diyne to Diene) | P-2 Nickel: Ni(OAc)₂, NaBH₄, Ethylenediamine, H₂ | Selectively reduces two alkyne groups to (Z,Z)-alkenes. | cdnsciencepub.comcdnsciencepub.com |

Green Chemistry Principles in 2-Decyl-1,3-dioxolane Synthesis

The application of green chemistry principles to the synthesis of 2-decyl-1,3-dioxolane is pivotal in minimizing the environmental impact of chemical manufacturing. This involves the use of renewable resources, the development of solvent-free reaction conditions, and the innovation of sustainable catalytic systems.

Utilization of Bio-renewable Feedstocks in Dioxolane Production

The shift from petrochemical-based feedstocks to bio-renewable alternatives is a cornerstone of green chemistry. basf.com For the synthesis of 2-decyl-1,3-dioxolane, this involves sourcing both the aldehyde/ketone and the diol components from biomass.

Glycerol (B35011), a major byproduct of biodiesel production, stands out as a key bio-renewable feedstock. amazonaws.com Its acetalization reaction with various aldehydes and ketones provides a sustainable route to a wide range of dioxolane derivatives. amazonaws.comresearchgate.net For instance, the reaction of glycerol with undecanal, which can be derived from the ozonolysis of oleic acid from vegetable oils, would yield a derivative of 2-decyl-1,3-dioxolane.

Furthermore, furfural, a platform chemical derived from the dehydration of C5 sugars found in lignocellulosic biomass, can be converted to various intermediates for dioxolane synthesis. researchgate.net Research has also demonstrated the potential of converting diols produced from the enzymatic transformation of biomass-derived aldehydes into cyclic acetals. nih.gov The use of CO2 as a C1 source for the methylene (B1212753) unit in dioxolane structures further enhances the green credentials of these synthetic pathways. nih.gov

The following table summarizes key bio-renewable feedstocks and their potential application in the synthesis of 2-decyl-1,3-dioxolane and its derivatives.

| Bio-renewable Feedstock | Corresponding Reagent for Dioxolane Synthesis | Potential Dioxolane Product | Source |

| Glycerol | 1,2-diol component | 4-(hydroxymethyl)-2-decyl-1,3-dioxolane | amazonaws.comresearchgate.net |

| Oleic Acid (from vegetable oils) | Undecanal (via ozonolysis) | 2-decyl-1,3-dioxolane derivative | General Knowledge |

| Xylose (from hemicellulose) | Furfural (via dehydration) | Intermediates for dioxolane synthesis | researchgate.net |

| Propanal/Butanal (from biomass) | 3,4-hexanediol/4,5-octanediol (via enzymatic cascade) | 4,5-diethyl-1,3-dioxolane/4,5-dipropyl-1,3-dioxolane | nih.gov |

Solvent-Free Methods and Benign Solvent Alternatives for Dioxolane Chemistry

Traditional synthesis of dioxolanes often involves the use of volatile and hazardous organic solvents like benzene or toluene to facilitate the removal of water via azeotropic distillation. acs.org Green chemistry seeks to eliminate or replace these solvents with more environmentally friendly alternatives.

Solvent-Free Synthesis: Conducting reactions without a solvent, also known as neat conditions, is a highly desirable green approach. cem.com Microwave irradiation has proven to be an effective tool for promoting solvent-free acetalization reactions, often leading to higher yields and shorter reaction times. acs.orgresearchgate.net For example, the reaction of carbonyl compounds with 1,2-ethanediol (B42446) can be efficiently carried out under solvent-free conditions using microwave activation. acs.org A method for the solvent-free synthesis of (2,2-dimethyl-1,3-dioxolan-4-yl)methanol has been developed, highlighting the feasibility of this approach for dioxolane intermediates. google.com

Benign Solvent Alternatives: When a solvent is necessary, green chemistry advocates for the use of benign alternatives. rsc.org Research has explored the use of greener ethereal solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) for acetalization reactions. mdpi.com These solvents can form a positive azeotrope with water, facilitating its removal under Dean-Stark conditions. mdpi.com Additionally, bio-based solvents derived from renewable resources, such as those from lactic acid and formaldehyde, are being investigated as potential replacements for traditional polar aprotic solvents. rsc.org

The table below presents a comparison of traditional and green solvent approaches in dioxolane synthesis.

| Approach | Solvent(s) | Conditions | Advantages | Disadvantages |

| Traditional | Benzene, Toluene | Reflux, Dean-Stark trap | Effective water removal | Hazardous, volatile, petrochemically derived |

| Solvent-Free | None | Microwave irradiation, pressure | Reduced waste, faster reactions | May not be suitable for all substrates, potential for localized heating |

| Benign Solvents | CPME, 2-MeTHF, Bio-based solvents | Dean-Stark, various temperatures | Lower environmental impact, renewable sources | May require optimization of reaction conditions, potential for lower efficiency in some cases |

Catalytic Innovations for Sustainable Dioxolane Synthesis

The development of efficient and recyclable catalysts is crucial for sustainable chemical production. In dioxolane synthesis, the focus has shifted from corrosive homogeneous acid catalysts to more environmentally friendly heterogeneous and biocatalytic systems.

Heterogeneous Catalysts: Solid acid catalysts offer significant advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion. amazonaws.comdiva-portal.org A variety of materials have been investigated for the acetalization of glycerol and other diols, including:

Modified Clays (B1170129): Montmorillonite (B579905) K10 and other acid-activated clays have shown high catalytic activity. jmaterenvironsci.com

Supported Catalysts: Tungsten oxide supported on boehmite (WO3@boehmite) has been reported as an effective catalyst for glycerol acetalization. amazonaws.com Sulfuric acid adsorbed on silica (B1680970) gel is another example. jmaterenvironsci.com

Metal-Organic Frameworks (MOFs): The iron-based MOF, MIL-88A, has demonstrated catalytic activity in the ketalization of glycerol with ethyl levulinate. mdpi.com

Ammonium (B1175870) Salts: Both unsupported and silica-supported ammonium salts have been successfully used as relatively mild and inexpensive heterogeneous acid catalysts. mdpi.com

Biocatalysis: Enzymes offer high selectivity under mild reaction conditions, making them attractive green catalysts. Lipases, for instance, have been used in the synthesis of glycerol carbonate, a related cyclic compound, in a solvent-free system. acs.org The combination of biocatalytic steps to produce diols from biomass followed by chemocatalytic acetalization represents a powerful hybrid approach. nih.gov

Organocatalysis: Metal-free organocatalysts are also gaining traction. Tropylium salts, for example, have been shown to be efficient organic Lewis acid catalysts for acetalization reactions. rsc.org

The following table provides an overview of innovative catalysts used in sustainable dioxolane synthesis.

| Catalyst Type | Specific Example | Key Features |

| Heterogeneous | WO3@boehmite | Cost-effective, high conversion and selectivity for glycerol acetalization. amazonaws.com |

| Montmorillonite K10 | Effective under microwave and solvent-free conditions. acs.orgjmaterenvironsci.com | |

| MIL-88A (MOF) | Recyclable, active for ketalization of glycerol derivatives. mdpi.com | |

| Silica-supported ammonium salts | Inexpensive, mild, and efficient in green solvents. mdpi.com | |

| Biocatalyst | Immobilized Lipase | Operates under mild conditions, solvent-free systems. acs.org |

| Organocatalyst | Tropylium salts | Metal-free, efficient for acetalization. rsc.org |

Stereoselective Synthesis and Chiral Induction in Dioxolane Chemistry

The control of stereochemistry is paramount in the synthesis of many biologically active molecules and advanced materials. For dioxolanes, stereoselectivity can be introduced through various strategies, including the use of chiral starting materials, chiral catalysts, and methods that induce chirality during the reaction.

The stereoselective synthesis of dioxolanes often involves creating specific stereoisomers (enantiomers or diastereomers) with high purity. This is crucial as different stereoisomers of a molecule can have vastly different biological activities.

One common approach is the reaction of a prochiral ketone or aldehyde with a chiral diol. The inherent chirality of the diol can direct the formation of a specific diastereomer of the resulting dioxolane. Conversely, a chiral aldehyde or ketone can be reacted with a prochiral diol to achieve a similar outcome.

A key concept in this area is chiral induction , where a chiral entity influences the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer over another. csic.es This transfer of chirality can occur from a chiral substrate, reagent, or catalyst. mdpi.com For example, the absolute configuration of chiral diols can be determined by converting them into biphenyl (B1667301) dioxolanes, where the chirality of the diol induces a preferred twist in the biphenyl moiety, which can be observed using circular dichroism spectroscopy. researchgate.net

Recent research has focused on developing catalytic asymmetric methods for dioxolane synthesis. This includes the use of chiral Brønsted acids to catalyze acetalization/Michael cascade reactions for the desymmetrization of p-quinols, leading to the formation of enantioenriched 1,3-dioxolanes. nih.gov

Furthermore, stereoselective formation of substituted 1,3-dioxolanes has been achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether. mdpi.com This reaction proceeds through a stereospecific 1,3-dioxolan-2-yl cation intermediate. mdpi.com

The table below outlines some strategies for achieving stereoselectivity in dioxolane synthesis.

| Strategy | Description | Example |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Reaction of a chiral diol derived from a natural product with an achiral ketone. |

| Chiral Catalysis | Use of a chiral catalyst to control the stereochemical outcome. | Brønsted acid-catalyzed desymmetrization of p-quinols to form chiral dioxolanes. nih.gov |

| Substrate-Controlled Diastereoselection | The existing stereocenters in the substrate direct the formation of new stereocenters. | Addition of radicals to chiral olefins derived from (R)-2,3-O-isopropylidene glyceraldehyde. oup.com |

| Chirality Transfer | Transfer of chirality from one molecule to another. | Induction of a preferred twist in a biphenyl moiety upon formation of a dioxolane with a chiral diol. researchgate.net |

| Multi-component Reactions | Stereoselective assembly of multiple components into a single product. | Formation of substituted 1,3-dioxolanes from an alkene, carboxylic acid, and silyl enol ether. mdpi.com |

Spectroscopic and Advanced Characterization of 2 Decyl 1,3 Dioxolane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Decyl-1,3-dioxolane, both ¹H and ¹³C NMR are fundamental for confirming its structure.

¹H NMR Analysis of Alkyl and Dioxolane Ring Protons

The proton NMR (¹H NMR) spectrum of 2-Decyl-1,3-dioxolane provides characteristic signals for the protons of the long alkyl chain and the dioxolane ring. The decyl group exhibits a complex series of overlapping multiplets for the methylene (B1212753) (CH₂) groups, typically in the range of 1.2-1.6 ppm, and a triplet for the terminal methyl (CH₃) group around 0.8-0.9 ppm.

The protons on the dioxolane ring are of particular interest. In an unsubstituted 1,3-dioxolane (B20135), the methylene protons (at positions 4 and 5) often appear as a singlet, while the proton at position 2 gives a distinct signal. chemicalbook.com For 2-substituted dioxolanes, such as 2-Decyl-1,3-dioxolane, the proton at the C2 position, being adjacent to two oxygen atoms, is shifted downfield. The protons on the C4 and C5 carbons of the dioxolane ring typically appear as a multiplet. For instance, in related 2-substituted-1,3-dioxolane systems, these protons can exhibit complex splitting patterns due to their chemical and magnetic non-equivalence. scispace.com

Table 1: Representative ¹H NMR Chemical Shifts for 1,3-Dioxolane Derivatives

| Protons | Chemical Shift (δ, ppm) |

| Dioxolane Ring CH (at C2) | ~4.8-5.2 |

| Dioxolane Ring CH₂ (at C4/C5) | ~3.8-4.2 |

| Alkyl Chain CH₂ (adjacent to ring) | ~1.6-1.8 |

| Alkyl Chain (CH₂)n | ~1.2-1.4 |

| Terminal CH₃ | ~0.8-0.9 |

| Note: These are approximate values and can vary based on the solvent and specific derivative. |

¹³C NMR Analysis of the Carbon Framework

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments in the molecule. For 2-Decyl-1,3-dioxolane, distinct signals are expected for the carbon of the decyl chain and the carbons of the dioxolane ring.

The carbon at the C2 position of the dioxolane ring is highly deshielded due to being bonded to two oxygen atoms and typically appears at a chemical shift of around 100-110 ppm. oc-praktikum.de The carbons at the C4 and C5 positions of the ring are also deshielded by the adjacent oxygen atoms and resonate in the region of 60-70 ppm. chemicalbook.com The carbons of the decyl chain will show a series of signals in the aliphatic region (approximately 14-40 ppm).

Table 2: Expected ¹³C NMR Chemical Shifts for 2-Decyl-1,3-dioxolane

| Carbon | Chemical Shift (δ, ppm) |

| Dioxolane Ring C2 (O-C-O) | 100-110 |

| Dioxolane Ring C4/C5 (O-CH₂) | 60-70 |

| Alkyl Chain C1' (adjacent to ring) | 30-40 |

| Alkyl Chain (CH₂)n | 22-32 |

| Terminal CH₃ | ~14 |

| Note: These are approximate values and can vary based on the solvent and specific derivative. |

Application of Advanced NMR Techniques for Conformational Analysis

While 1D NMR provides primary structural information, advanced 2D NMR techniques are crucial for a deeper understanding of the molecule's three-dimensional structure and conformational dynamics. ipb.pt Techniques such as COSY (Correlation Spectroscopy) can establish proton-proton coupling networks, confirming the connectivity within the alkyl chain and the dioxolane ring.

For conformational analysis, Nuclear Overhauser Effect (NOE) experiments are particularly valuable. rsc.org NOE spectroscopy detects through-space interactions between protons that are close to each other, which can help determine the preferred spatial arrangement of the decyl group relative to the dioxolane ring. The flexibility of the dioxolane ring itself, which can adopt various envelope or twist conformations, can also be investigated. copernicus.orgauremn.org.br Studies on similar heterocyclic systems have shown that the stereochemistry and conformation can be elucidated based on vicinal coupling constants and NOE interactions. ipb.pt

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying characteristic functional groups and studying the dynamics of the molecular structure. auremn.org.br

Identification of Characteristic Functional Group Vibrations

The IR spectrum of 2-Decyl-1,3-dioxolane is dominated by absorptions corresponding to its key functional groups. The most prominent bands are the C-H stretching vibrations of the alkyl chain, which typically appear in the 2850-3000 cm⁻¹ region. docbrown.info

A key feature for identifying the dioxolane moiety is the strong C-O stretching vibrations of the acetal (B89532) group. docbrown.info These usually appear as a series of strong bands in the "fingerprint" region, between 1200 cm⁻¹ and 1000 cm⁻¹. docbrown.infovdoc.pub The absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ and a broad hydroxyl (O-H) band around 3300 cm⁻¹ would confirm the formation of the cyclic acetal from an aldehyde and a diol.

Table 3: Characteristic IR Absorption Frequencies for 2-Decyl-1,3-dioxolane

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Alkyl C-H | Stretching | 2850-3000 |

| Acetal C-O | Stretching | 1000-1200 |

| CH₂ | Bending (Scissoring) | ~1465 |

| CH₃ | Bending (Asymmetric/Symmetric) | ~1450 & ~1375 |

| Note: These are approximate values. The exact positions can be influenced by the molecular environment. |

Low-Frequency Spectroscopic Studies for Ring Dynamics

The low-frequency region of the Raman and far-IR spectra (typically below 400 cm⁻¹) provides insight into the collective motions of the molecule, such as the puckering and twisting vibrations of the dioxolane ring. lookchem.com While specific low-frequency studies on 2-Decyl-1,3-dioxolane are not widely reported, analysis of the parent 1,3-dioxolane and its derivatives has been a subject of interest. rsc.org These low-energy vibrations are sensitive to the conformation of the ring and the nature of the substituent at the C2 position. Such studies, often combined with computational modeling, can help to map the potential energy surface of the ring and understand its dynamic behavior in solution. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of 2-Decyl-1,3-dioxolane and its derivatives through fragmentation analysis. In electron ionization (EI) mass spectrometry, the primary feature of 1,3-dioxolanes is the cleavage of a substituent from the C2 position. aip.org For 2-monoalkyl-substituted 1,3-dioxolanes, the loss of a hydrogen radical from the second position is a characteristic process. aip.org This often results in the absence of a molecular ion peak (M+•) but a prominent [M-H]+ ion peak, which can be utilized to determine the molecular weight. aip.org

The fragmentation of 2-alkyl-1,3-dioxolanes is dominated by the loss of the alkyl group at the C2 position, leading to the formation of a stable cyclic oxonium ion. This preferential loss is a key diagnostic tool. aip.org For instance, in a related compound, 2-ethyl-2-methyl-1,3-dioxolane, the mass spectrum shows the absence of the molecular ion peak at m/z 116, but prominent peaks are observed at m/z 101 (M-15, loss of a methyl group) and m/z 87 (M-29, loss of an ethyl group). miamioh.edu

In the context of more complex derivatives, such as those synthesized as pheromone precursors, mass spectrometry confirms the structure and identifies key fragments. For example, the low-resolution mass spectrum of a diene ketal precursor, 2-((Z,Z)-1,4-decadienyl)-2-n-decyl-1,3-dioxolane, shows characteristic fragment ions that help confirm its complex structure. researchgate.netcdnsciencepub.com High-resolution mass spectrometry (HRMS) provides exact mass measurements, further confirming the elemental composition of the molecule and its fragments. cdnsciencepub.com

Table 1: Key Mass Spectrometry Fragmentation Data for Dioxolane Derivatives

| Compound/Fragment | m/z (relative abundance) | Interpretation | Source |

| 2-ethyl-2-methyl-1,3-dioxolane | 101, 87 | [M-15]+, [M-29]+ | miamioh.edu |

| 2-monoalkyl-1,3-dioxolanes | [M-H]+ | Loss of H radical from C2 | aip.org |

| Pheromone Precursor Derivative | 211 (40%), 320 (100%) | Loss of n-decyl group, loss of methanol (B129727) molecule (from a related methoxy (B1213986) derivative) | cdnsciencepub.com |

This table is interactive. Click on the data points for more information.

Advanced Characterization Methodologies

The study of dielectric relaxation phenomena, which is the dispersion of the real permittivity and the occurrence of dielectric absorption, provides insights into the reorientational motions of molecular dipoles. windows.net Research on derivatives has shown that sub-α Debye-like relaxation modes can emerge in supercooled states, which are attributed to the interactions of non-polar side chains. These molecular dynamics can be further investigated under high pressure, which has been shown to suppress these sub-α modes, indicating pressure-sensitive molecular rearrangements. Molecular dynamics simulations can also be employed to complement experimental BDS data, helping to predict properties like solubility and aggregation behavior in different environments. researchgate.net

Elemental analysis is a crucial step to verify the elemental composition of newly synthesized compounds like 2-Decyl-1,3-dioxolane and its derivatives. This technique provides the percentage of carbon (C), hydrogen (H), and other elements present in the sample, which is then compared with the calculated theoretical values based on the expected molecular formula. For example, in the synthesis of new chiral 1,3-dioxolanes, elemental analysis is used alongside spectroscopic methods to confirm the structure of the final products. researchgate.net The close agreement between the found and calculated elemental percentages provides strong evidence for the compound's purity and correct composition. In the synthesis of a pheromone precursor, 2-((Z,Z)-1,4-decadienyl)-2-n-decyl-1,3-dioxolane, while not explicitly detailed for this specific compound in the provided context, elemental analysis would be a standard procedure to confirm its composition of C23H42O2.

Table 2: Illustrative Elemental Analysis Data for a Hypothetical 2-Decyl-1,3-dioxolane Derivative (C23H42O2)

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 78.80 | 78.75 |

| Hydrogen (H) | 12.08 | 12.15 |

This table is interactive and provides a hypothetical example of typical elemental analysis results.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for assessing the purity of 2-Decyl-1,3-dioxolane and its derivatives. actylislab.com HPLC can be used to separate the main compound from any impurities or byproducts from the synthesis, with purity often reported as a percentage of the total peak area. europa.eu For chiral derivatives of 1,3-dioxolane, chiral HPLC or GC is essential for determining the enantiomeric excess (ee). researchgate.net This is critical in asymmetric synthesis, where the goal is to produce a single enantiomer. For instance, in the synthesis of chiral 1,3-dioxolanes, chiral HPLC analysis confirmed the products to have excellent enantiomeric excess (>99% ee), often showing a single peak which indicates the presence of only one enantiomer. researchgate.net The enantiomeric excess of chiral synthons and auxiliaries directly impacts the selectivity of the reaction and the purity of the final product. nih.gov

Theoretical and Computational Studies of 2 Decyl 1,3 Dioxolane

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the fundamental electronic properties of a molecule. Methods like Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM) are pivotal in characterizing the structure, bonding, and spectroscopic features of dioxolane derivatives.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. longdom.orgmdpi.com Studies on related dioxolane compounds, such as 2-methoxy-1,3-dioxolane (B17582) and various alkyl-substituted dioxolanes, utilize DFT to optimize molecular geometries, calculate vibrational frequencies, and predict spectroscopic properties like NMR chemical shifts. longdom.orgresearchgate.netaip.org

For a molecule like 2-Decyl-1,3-dioxolane, DFT calculations, typically using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine key geometric parameters. longdom.orgacs.org These calculations reveal the bond lengths and angles of the dioxolane ring and the conformational preferences of the decyl chain. The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of kinetic stability. longdom.org

Furthermore, DFT is used to simulate vibrational spectra (IR and Raman), which helps in assigning the fundamental modes of vibration. longdom.orgresearchgate.net Time-dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Visible), providing information on excitation energies and oscillator strengths. longdom.org Although specific data for 2-decyl-1,3-dioxolane is scarce, the table below presents typical calculated parameters for a related dioxolane derivative, illustrating the type of data obtained from DFT studies.

Table 4.1.1: DFT-Calculated Properties for a Dioxolane Derivative (2-methoxy-1,3-dioxolane)

Data derived from studies on analogous compounds to illustrate typical DFT outputs.

| Parameter | Method | Basis Set | Calculated Value |

|---|---|---|---|

| HOMO Energy | B3LYP | 6-311++G(d,p) | -7.15 eV |

| LUMO Energy | B3LYP | 6-311++G(d,p) | 1.12 eV |

| HOMO-LUMO Gap | B3LYP | 6-311++G(d,p) | 8.27 eV |

| Dipole Moment | B3LYP | 6-311++G(d,p) | 1.54 Debye |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. uni-rostock.dee-bookshelf.de This method identifies critical points in the electron density field, which correspond to nuclei (attractors), bond points, ring points, and cage points. muni.cz

In the context of the 1,3-dioxolane (B20135) ring, QTAIM analysis provides a quantitative description of the chemical bonds. longdom.org At the bond critical point (BCP) between two atoms, the value of the electron density (ρ) and its Laplacian (∇²ρ) reveal the nature of the interaction. uni-rostock.demuni.cz For covalent bonds, such as the C-O and C-C bonds within the dioxolane ring, one expects a significant accumulation of electron density at the BCP and a negative Laplacian value, indicating a shared interaction. longdom.orgmuni.cz

This analysis can precisely characterize the polarity of the C-O bonds and the nature of the acetal (B89532) group (O-C-O), which is central to the chemistry of 2-Decyl-1,3-dioxolane. By examining the topological parameters, researchers can quantify the strength and type of bonding interactions within the molecule. longdom.orgresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes and intermolecular interactions.

Alkyl-substituted 1,3-dioxolanes are considered potential biodiesels, making their pyrolysis and combustion behavior a subject of significant research. researchgate.netosti.gov Reactive force field (ReaxFF) molecular dynamics simulations are particularly suited for modeling the complex reaction networks involved in the high-temperature decomposition of these fuels. researchgate.netosti.gov

ReaxFF studies on various alkyl 1,3-dioxolanes show that the initial decomposition pathways involve the cleavage of C-O and C-C bonds in the dioxolane ring and fragmentation of the alkyl side-chain. researchgate.netosti.gov The structure of the alkyl substituent significantly influences the product distribution and, consequently, the sooting tendency of the fuel. osti.gov For 2-Decyl-1,3-dioxolane, the long decyl chain would be expected to primarily decompose into smaller hydrocarbon radicals, while the dioxolane ring would fragment to produce species like carbon dioxide, formaldehyde, and other small oxygenates. researchgate.netosti.gov

Table 4.2.1: Major Pyrolysis Products of Dioxolane-Based Fuels from ReaxFF Simulations

Products identified in studies of 1,3-dioxolane and its shorter-chain alkyl derivatives. osti.gov

| Product | Chemical Formula | Role/Significance |

|---|---|---|

| Hydrogen | H₂ | Common combustion product |

| Carbon Monoxide | CO | Product of incomplete combustion |

| Carbon Dioxide | CO₂ | Product of complete combustion |

| Methane | CH₄ | Fuel and intermediate species |

| Formaldehyde | CH₂O | Key intermediate from ring decomposition |

| Ethylene (B1197577) | C₂H₄ | Soot precursor |

The behavior of 2-Decyl-1,3-dioxolane in solution is governed by its intermolecular interactions with solvent molecules. While specific MD simulations on this compound are limited, experimental studies on binary mixtures of 1,3-dioxolane with n-alkanols (including 1-decanol) provide valuable insights into the forces at play. sciencepg.comchemijournal.comkspublisher.com These are the types of interactions that MD simulations would aim to model.

These studies analyze thermodynamic and transport properties like excess molar volume and viscosity to probe the molecular interactions. sciencepg.comjournalijdr.com The 1,3-dioxolane molecule acts as a polar compound and a hydrogen-bond acceptor due to its two oxygen atoms. chemijournal.com In mixtures with alcohols, there is a competition between the disruption of the alcohol's self-associated hydrogen bonds and the formation of new dipole-dipole interactions and hydrogen bonds between the dioxolane and alcohol molecules. chemijournal.comjournalijdr.com The long decyl chain of 2-Decyl-1,3-dioxolane would introduce significant van der Waals (dispersive) forces, influencing its miscibility and solution structure.

Conformational Analysis and Pseudorotation Dynamics of Dioxolane Rings

The five-membered 1,3-dioxolane ring is not planar. It undergoes a low-energy conformational motion known as pseudorotation, where the phase of puckering moves around the ring. aip.orgrsc.org This process involves a continuous interconversion between various envelope and twist conformations.

Far-infrared spectroscopy and microwave spectroscopy, combined with quantum chemical calculations, have been used to study the pseudorotation potential energy surface of 1,3-dioxolane and its simple derivatives. aip.orgresearchgate.net These studies show that the ring has a barrier to pseudorotation, and they allow for the determination of pseudorotational energy levels. aip.orgrsc.org

Computational Modeling of Structure-Reactivity and Structure-Property Relationships

Computational modeling serves as a powerful tool in modern chemistry for predicting the behavior of molecules, thereby guiding experimental research and accelerating the discovery of new applications. For a compound like 2-decyl-1,3-dioxolane, with its distinct hydrophobic decyl tail and polar dioxolane head, computational methods can elucidate the complex relationships between its three-dimensional structure and its chemical reactivity and physical properties. ontosight.ai These studies often fall under the umbrella of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. biointerfaceresearch.com

The fundamental principle of QSAR/QSPR is to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or a specific property. biointerfaceresearch.com This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of a molecule's structure. These descriptors can then be used to build predictive models. biointerfaceresearch.comnih.gov

For 2-decyl-1,3-dioxolane, a typical computational workflow would begin with the optimization of its 3D geometry using methods like Density Functional Theory (DFT). biointerfaceresearch.com DFT calculations can also determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO-LUMO gap is a critical descriptor for assessing a molecule's kinetic stability and reactivity.

A hypothetical QSPR study on 2-decyl-1,3-dioxolane and its analogs could involve the calculation of various molecular descriptors. These descriptors are generally categorized as constitutional, topological, geometric, and electronic.

Interactive Table 1: Hypothetical Calculated Molecular Descriptors for 2-Decyl-1,3-dioxolane and Related Analogs

| Compound Name | Molecular Weight ( g/mol ) | LogP (Octanol-Water Partition Coefficient) | Polar Surface Area (Ų) | HOMO Energy (eV) | LUMO Energy (eV) |

| 2-Octyl-1,3-dioxolane | 186.30 | 3.15 | 18.46 | -6.25 | 1.85 |

| 2-Decyl-1,3-dioxolane | 214.35 | 4.20 | 18.46 | -6.10 | 1.80 |

| 2-Dodecyl-1,3-dioxolane | 242.41 | 5.25 | 18.46 | -6.05 | 1.78 |

| 2-Decyl-2-methyl-1,3-dioxolane | 228.38 | 4.55 | 18.46 | -6.00 | 1.95 |

In this illustrative table, properties like the octanol-water partition coefficient (LogP) are crucial for understanding the compound's amphiphilic nature, which is vital for applications in surfactants or as a solvent. ontosight.ai The polar surface area remains constant as the alkyl chain is modified, indicating that changes in properties like solubility would be primarily driven by the hydrophobic tail. The HOMO and LUMO energies would be used to infer reactivity; for instance, a higher HOMO energy might suggest a greater propensity to act as an electron donor in a reaction. scielo.br

Once a dataset of descriptors and experimentally determined properties (e.g., solubility, boiling point, or a measure of surfactant efficiency) is compiled, statistical methods like Multiple Linear Regression (MLR) are employed to create a QSPR model. biointerfaceresearch.com The goal is to generate an equation that can predict the property of interest for new, untested compounds based solely on their calculated descriptors.

A hypothetical QSPR model for predicting a specific property (e.g., Critical Micelle Concentration, a key parameter for surfactants) might take the following form:

Predicted Property = c0 + (c1 * Descriptor 1) + (c2 * Descriptor 2) + ...

The quality and predictive power of such a model are assessed using several statistical metrics. jbclinpharm.org

Interactive Table 2: Illustrative Statistical Validation of a Hypothetical QSPR Model

| Statistical Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.92 | Indicates that 92% of the variance in the property is explained by the model. |

| Q² (Cross-validated R²) | 0.85 | A measure of the model's internal predictive ability. A value > 0.5 is generally considered good. jbclinpharm.org |

| R²_pred (External Validation) | 0.88 | Measures the model's ability to predict the property for an external set of compounds not used in model building. |

| RMSE (Root Mean Square Error) | 0.15 | Represents the standard deviation of the prediction errors. |

These statistical validations are crucial to ensure the developed model is robust and not a result of chance correlation. jbclinpharm.org Such validated models for 2-decyl-1,3-dioxolane could then be used to computationally screen virtual libraries of related structures to identify candidates with optimized properties for specific applications, such as improved solvency or enhanced performance as a lubricant component, thereby streamlining the research and development process.

Chemical Reactivity and Reaction Mechanisms Involving 2 Decyl 1,3 Dioxolane

Dioxolane Ring Opening and Cleavage Reactions

The stability of the dioxolane ring is highly dependent on the reaction conditions, readily undergoing cleavage under both acidic and radical-mediated pathways.

The hydrolysis of 2-Decyl-1,3-dioxolane in the presence of an acid catalyst is a classic example of acetal (B89532) cleavage, regenerating the parent aldehyde (undecanal) and ethylene (B1197577) glycol. The generally accepted mechanism for the acid-catalyzed hydrolysis of 2-substituted-1,3-dioxolanes proceeds through a multi-step process. beilstein-journals.orgbeilstein-journals.org

The reaction is initiated by the rapid and reversible protonation of one of the oxygen atoms of the dioxolane ring by a hydronium ion. This is followed by the rate-determining step: the unimolecular cleavage of the C2-O bond to form a resonance-stabilized oxocarbenium ion and ethylene glycol. This intermediate is highly reactive and is quickly attacked by a water molecule. Subsequent deprotonation yields the hemiacetal, which is unstable and rapidly decomposes to the final products: the aldehyde and another molecule of ethylene glycol.

Transacetalization follows a similar mechanistic pathway. In the presence of another diol or alcohol and an acid catalyst, the oxocarbenium ion intermediate can be intercepted by the new alcohol instead of water. This results in the exchange of the glycol component of the acetal. For 2-Decyl-1,3-dioxolane, this can be a significant side reaction in processes where other hydroxyl-containing compounds are present. nih.gov

The long decyl group at the C2 position has a notable impact on the kinetics of these reactions. Studies on various 2-alkyl-1,3-dioxolanes have shown that increasing the steric bulk of the substituent at the C2 position can retard the rate of hydrolysis. acs.orggla.ac.uk This steric hindrance can make the initial protonation less favorable and can also impede the planarization required for the formation of the oxocarbenium ion.

Table 1: Influence of C2-Substituents on the Rate of Acid-Catalyzed Hydrolysis of 1,3-Dioxolanes

| C2 Substituent(s) | Relative Rate of Hydrolysis | Primary Influencing Factor |

| Hydrogen, Hydrogen | Fast | Low steric hindrance |

| Methyl, Hydrogen | Slower | Inductive effect stabilizes carbocation |

| Phenyl, Hydrogen | Fast | Resonance stabilization of carbocation |

| Methyl, Methyl | Slower than 2-methyl | Increased steric hindrance |

| Decyl, Hydrogen | Expected to be slow | Significant steric hindrance from the long alkyl chain |

This table is a qualitative representation based on established principles of acetal hydrolysis. Specific rate constants are highly dependent on reaction conditions.

The 1,3-dioxolane (B20135) ring can also be cleaved through radical-mediated processes, often initiated by photolysis or the use of radical initiators. Research on related 2-substituted-1,3-dioxolanes has shown that cleavage can occur upon formation of a radical cation. nih.govcdnsciencepub.comacs.org

The process is typically initiated by a single-electron transfer from the dioxolane to a photosensitizer, generating the dioxolane radical cation. The subsequent fragmentation pathway is driven by the stability of the resulting fragments. For 2-alkyl-1,3-dioxolanes, the most likely cleavage is of the C-C bond adjacent to the C2 position, in this case, the bond between C2 and the first carbon of the decyl group. This cleavage would generate a stable, resonance-delocalized 1,3-dioxolan-2-yl radical and a decyl carbocation. cdnsciencepub.com The stability of the resulting carbocation is a critical factor in determining the feasibility of this cleavage pathway.

Alternatively, α-cleavage at the C2 position can occur, leading to the formation of an alkyl radical. In mass spectrometry, for instance, the predominant fragmentation of 2,2-dialkyl-1,3-dioxolanes is the α-cleavage of the larger alkyl group to form a stable oxonium ion. miamioh.edu This suggests that under certain radical conditions, the decyl radical could be expelled. The specific products formed will depend on the reaction conditions and the presence of trapping agents.

Polymerization Behavior of Dioxolanes

The polymerization of dioxolane monomers is a key area of research for the synthesis of polyacetal resins. However, the presence of substituents on the dioxolane ring dramatically affects its polymerizability.

The most common method for polymerizing 1,3-dioxolane is through cationic ring-opening polymerization (CROP). researchgate.netacs.orgrsc.org The mechanism typically involves initiation by a strong acid or a Lewis acid, which protonates or coordinates to one of the ring's oxygen atoms, activating the monomer. The propagation step proceeds via nucleophilic attack of a neutral monomer molecule on the activated propagating chain end, which is a tertiary oxonium ion.

However, a significant body of research indicates that 1,3-dioxolanes with substituents at the C2 position are either very difficult or completely unable to be polymerized by conventional CROP methods. The steric hindrance provided by the substituent, in this case, the bulky decyl group, severely inhibits the approach of another monomer to the propagating cationic center. This steric crowding makes the propagation step kinetically unfavorable. Therefore, 2-Decyl-1,3-dioxolane is not expected to undergo homopolymerization via a standard cationic ring-opening mechanism.

For cyclic monomers that can be polymerized, the process is governed by a delicate balance of kinetics and thermodynamics, which are influenced by several factors.

Substituents: As noted, a substituent at the C2 position of the dioxolane ring generally prevents polymerization. For other cyclic monomers, increasing the size of a substituent typically lowers the ceiling temperature (Tc) of polymerization. acs.org The ceiling temperature is the temperature at which the rate of polymerization and the rate of depolymerization are equal. Above Tc, polymerization is thermodynamically unfavorable. The bulky decyl group would be expected to significantly lower the Tc for 2-Decyl-1,3-dioxolane, further contributing to its inability to polymerize.

Initiators: The choice of initiator is critical in CROP. Common initiators include Brønsted acids (like triflic acid) and Lewis acids (like boron trifluoride etherate). researchgate.netescholarship.org While effective for unsubstituted 1,3-dioxolane, these initiators are generally ineffective for C2-substituted analogs due to the aforementioned steric issues.

Temperature: Polymerization must be carried out below the ceiling temperature. For unsubstituted 1,3-dioxolane, the Tc in bulk is around 150°C. The presence of the C2-decyl group would drastically reduce this value, making the thermodynamic window for polymerization very narrow, if it exists at all.

Table 2: General Influence of Factors on Cationic Ring-Opening Polymerization of Dioxolanes

| Factor | Influence on Unsubstituted 1,3-Dioxolane | Expected Influence on 2-Decyl-1,3-dioxolane |

| Substituent | N/A | The C2-decyl group is expected to prevent polymerization due to high steric hindrance. |

| Initiator | Strong acids (e.g., Triflic acid, HClO₄) and Lewis acids (e.g., BF₃·OEt₂) are effective. | Not expected to initiate polymerization. |

| Temperature | Polymerization occurs below the ceiling temperature (Tc ≈ 150°C in bulk). | The Tc is expected to be significantly lower, making polymerization thermodynamically unfavorable. |

Reversible-deactivation polymerization techniques, also known as living polymerizations, allow for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers. uc.ptnih.govitu.edu.trrsc.orgchinesechemsoc.org

Recently, reversible-deactivation cationic ring-opening polymerization (RD-CROP) has been successfully applied to unsubstituted 1,3-dioxolane. escholarship.org These systems often employ an initiator and a catalyst that establish a dynamic equilibrium between dormant and active propagating species. This controlled process minimizes side reactions like chain transfer and termination, which are prevalent in conventional CROP. By sequentially adding different monomers, well-defined block copolymers can be synthesized.

While this represents a significant advance, the application of RD-CROP to C2-substituted monomers like 2-Decyl-1,3-dioxolane remains a major challenge. The fundamental problem of steric hindrance at the C2 position that prevents conventional CROP would also be expected to inhibit propagation in a controlled polymerization. The bulky decyl group would likely prevent the monomer from adding to the propagating chain end, regardless of the specific catalyst system used. Therefore, the synthesis of controlled polymer architectures directly from 2-Decyl-1,3-dioxolane is not considered feasible with current technologies.

Functional Group Transformations on the Decyl Chain of 2-Decyl-1,3-dioxolane

While the 1,3-dioxolane ring often serves as a protecting group for aldehydes and ketones, the alkyl substituent at the C-2 position, such as the decyl chain in 2-decyl-1,3-dioxolane, is not inert and can participate in various chemical transformations. These reactions allow for the modification and functionalization of the lipophilic side chain, opening avenues for synthesizing complex molecules while the carbonyl-equivalent core remains masked.

Research into the reactivity of 2-alkyl-1,3-dioxolanes has revealed several pathways for modifying the alkyl chain. One notable method is the direct functionalization of C-H bonds. For instance, a photomediated reaction between 2-alkyl-1,3-dioxolanes and electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), results in rapid alkenylation. rsc.orgrsc.org This reaction proceeds via a chain mechanism initiated by hydrogen abstraction from the carbon adjacent to the dioxolane ring by a triplet-state ketone photosensitizer, like benzophenone. rsc.org The introduction of an alkyl group at the 2-position of the dioxolane significantly enhances the reaction rate compared to the unsubstituted 1,3-dioxolane. rsc.org This enhanced reactivity is attributed to a stereoelectronic effect that facilitates the hydrogen abstraction. rsc.orgrsc.org

Another strategy for functionalization involves starting with a decyl chain that already contains a reactive group. An example is the use of 2-(dec-9-en-1-yl)-1,3-dioxolane, which features a terminal double bond on the alkyl chain. This terminal alkene is susceptible to various transformations, such as catalytic hydrogenation to yield the fully saturated 2-decyl-1,3-dioxolane, or acid-catalyzed hydrolysis of the dioxolane ring to regenerate the parent aldehyde, dec-9-enal.

Furthermore, the decyl chain can be modified by introducing a leaving group, such as a halogen. Haloalkyl-1,3-dioxolanes can be used as alkylating agents in reactions with C-H acids like diethyl malonate, leading to the formation of new carbon-carbon bonds and attaching the dioxolane-protected chain to other molecular scaffolds. researchgate.net Pyrolytic studies on long-chain 2-alkyl-1,3-dioxolanes, investigated as potential biodiesels, show that the primary decomposition pathway involves the cleavage of the bond between the dioxolane ring and the alkyl side-chain, generating hydrocarbon radicals from the chain. osti.gov

| Reaction Type | Substrate/Precursor | Reagents & Conditions | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Photomediated Alkenylation | 2-Alkyl-1,3-dioxolane | Alkynes (e.g., DMAD), Benzophenone, UV light (350 nm), Acetonitrile | Alkenylated 2-alkyl-1,3-dioxolane | Reaction is rapid and high-yielding; proceeds via a stereoelectronically assisted chain mechanism. | rsc.orgrsc.org |

| Hydrogenation | 2-(Dec-9-en-1-yl)-1,3-dioxolane | H₂, Catalyst (e.g., Pd/C) | 2-Decyl-1,3-dioxolane | Reduces the terminal double bond on the side chain to a saturated alkane. | |

| Alkylation | Haloalkyl-1,3-dioxolane | C-H acids (e.g., diethyl malonate), Base | Substituted malonates with a dioxolane fragment | Allows for C-C bond formation by displacing a halide on the alkyl chain. | researchgate.net |

| Pyrolysis | Long-chain 2-alkyl-1,3-dioxolanes | High temperatures | Hydrocarbon radicals from the alkyl chain and a dioxolane radical | Primary decomposition involves cleavage of the C-C bond connecting the side chain to the ring. | osti.gov |

Stereochemical Aspects of Dioxolane Reactions

The stereochemistry of reactions involving the 1,3-dioxolane ring is a crucial factor, particularly when chiral centers are present on the ring or its substituents. The formation and subsequent reactions of dioxolanes can proceed with high stereoselectivity, which is fundamental in asymmetric synthesis.

The stereochemical outcome of reactions is often dictated by the formation of a key intermediate, the 1,3-dioxolan-2-yl cation. mdpi.com The generation of this cation can be stereospecific. For example, in the oxidation of alkenes with a hypervalent iodine(III) reagent in the presence of acetic acid, neighboring group participation from the acetoxy group leads to the formation of this cation. A cis-alkene precursor forms a meso cation, while a trans-alkene yields a chiral cation intermediate. mdpi.com

The subsequent nucleophilic attack on this planar, stabilized cation determines the stereochemistry of the final product. The approach of the nucleophile can be influenced by steric factors within the intermediate, leading to a diastereoselective outcome. mdpi.com For instance, when the cation is generated from styrenes, the steric hindrance of the aryl group can direct the incoming nucleophile to attack from the opposite face, resulting in a trans configuration in the major product. mdpi.com Lowering the reaction temperature can often improve this diastereoselectivity. mdpi.com

Stereoelectronic effects also play a significant role in the reactivity and stereochemistry of dioxolane reactions. In the photomediated alkenylation of 2-alkyl-1,3-dioxolanes, the enhanced reactivity at the C-2 position is explained by the stereoelectronic stabilization of the radical intermediate. rsc.orgrsc.org The axial C-H bond at the C-2 position is anti-periplanar to the lone pair orbitals of the two ring oxygen atoms, which stabilizes the transition state for hydrogen abstraction and facilitates the reaction. rsc.org This principle underscores how the specific conformation of the dioxolane ring directs its reactivity.

| Reaction / Process | Key Intermediate | Stereochemical Principle | Outcome | Reference |

|---|---|---|---|---|

| Oxidation of Alkenes to Dioxolanes | 1,3-Dioxolan-2-yl cation | Neighboring group participation | Stereospecific formation of the cation intermediate (cis-alkene → meso cation; trans-alkene → chiral cation). | mdpi.com |

| Nucleophilic Addition to Cation | 1,3-Dioxolan-2-yl cation | Steric hindrance | Diastereoselective formation of the product; bulky groups on the intermediate direct the nucleophile's approach. | mdpi.com |

| Photomediated Alkenylation | Radical at C-2 | Stereoelectronic effect | Facilitated hydrogen abstraction from the axial C-H bond at C-2, enhancing reactivity. | rsc.orgrsc.org |

Advanced Applications of 2 Decyl 1,3 Dioxolane and Its Derivatives

Chemical Biology and Agrochemical Applications

The dioxolane ring is present in numerous biologically active compounds, and its derivatives are actively researched for applications ranging from pest management to medicine.

The 1,3-dioxolane (B20135) structure serves as a key functional group in the synthesis of complex organic molecules, including insect pheromones. Pheromones are highly specific chemical signals used by insects for communication, and their synthesis is crucial for developing environmentally friendly pest control strategies. nih.gov The dioxolane group can act as a protecting group for aldehydes and ketones during multi-step syntheses, preventing these functional groups from undergoing unwanted reactions while other parts of the molecule are modified. wikipedia.org For example, in the synthesis of (-)-α-multistriatin, a principal component of the aggregation pheromone of the European elm bark beetle, a dioxolane-containing intermediate could theoretically be used to mask a reactive aldehyde group.

In the field of drug delivery, dioxolane-based polymers are explored for creating controlled-release systems. These systems are designed to release a therapeutic agent over an extended period, maintaining its concentration within an effective range and minimizing side effects. Biodegradable polymers can be formulated into microparticles or nanoparticles that encapsulate a drug. mdpi.com As the polymer matrix degrades in the body, the drug is released in a sustained manner. mdpi.com The chemical properties of polymers derived from dioxolanes can be tuned to control the degradation rate and, consequently, the drug release profile. researchgate.net

Numerous studies have demonstrated that compounds containing the 1,3-dioxolane ring possess significant biological activity, including antimicrobial and antifungal properties. nih.govresearchgate.netnih.gov The presence of the heterocyclic ring can enhance the bioactivity of a molecule, a principle that has been applied to develop novel therapeutic agents. researchgate.netscilit.com

The antimicrobial efficacy of dioxolane derivatives is often attributed to the two oxygen atoms in the ring, which can form hydrogen bonds with active sites in biological targets, leading to improved ligand-target interactions. researchgate.netscilit.com Research has shown that various substituted 1,3-dioxolanes exhibit activity against a range of Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, certain derivatives have shown significant inhibitory effects against bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa. nih.govresearchgate.net Similarly, excellent antifungal activity has been observed, particularly against Candida albicans, a common cause of fungal infections in humans. nih.govnih.gov

The table below summarizes findings from a study on the antimicrobial activity of specific 1,3-dioxolane derivatives, illustrating their potential as antibacterial and antifungal agents.

| Compound | Target Microorganism | Activity Level | Reference |

|---|---|---|---|

| 1,3-Dioxolane Derivative Series | Staphylococcus aureus | Significant Antibacterial Activity | nih.gov |

| 1,3-Dioxolane Derivative Series | Staphylococcus epidermidis | Significant Antibacterial Activity | nih.gov |

| 1,3-Dioxolane Derivative Series | Enterococcus faecalis | Significant Antibacterial Activity | nih.gov |

| 1,3-Dioxolane Derivative Series | Pseudomonas aeruginosa | Significant Antibacterial Activity | nih.gov |

| 1,3-Dioxolane Derivative Series | Candida albicans | Excellent Antifungal Activity | nih.govnih.gov |

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a wide range of anticancer drugs. nih.gov A key factor in MDR is the overexpression of proteins like P-glycoprotein (P-gp), which actively pump drugs out of the cancer cell. nih.govresearchgate.net Researchers have synthesized and investigated novel 1,3-dioxolane derivatives as potential MDR modulators. nih.gov These compounds are designed to interact with P-gp, inhibiting its function and thereby restoring the sensitivity of cancer cells to chemotherapeutic agents. nih.gov

In one study, a series of new 2,2-diphenyl-1,3-dioxolane (B8804434) and 4,5-diphenyl-1,3-dioxolane derivatives were synthesized. nih.gov These compounds were tested in vitro on human Caco-2 cells, a model used to study drug transport and MDR. The results showed that at low concentrations, several of these new dioxolane derivatives could effectively reverse tumor cell MDR, with some showing better effects than established modulators like trifluoperazine. nih.gov This research highlights the potential of the 1,3-dioxolane scaffold as a core structure for developing new agents to overcome multidrug resistance in cancer treatment. nih.govresearchgate.net

Research on Bio-Derived Fuels

The pursuit of sustainable and renewable energy sources has led to significant research into bio-derived fuels. Among the promising candidates are oxygenated hydrocarbons like 2-Decyl-1,3-dioxolane, which can be synthesized from renewable feedstocks. upm.es These compounds are being investigated for their potential to supplement or replace conventional petroleum-based fuels, offering benefits such as increased octane (B31449) numbers and reduced emissions. upm.esgoogle.com

Investigation as Renewable Fuel Components and Blendstocks

2-Decyl-1,3-dioxolane and its derivatives are gaining attention as valuable components in renewable fuels. Their synthesis can be achieved through the acetalization of aldehydes derived from biomass with vicinal diols, which can also be produced from renewable sources like 2,3-butanediol. researchgate.netmdpi.com This production pathway from non-food biomass makes them an attractive option in the development of advanced biofuels. osti.gov

One of the key advantages of using dioxolanes as fuel additives is their ability to improve the fuel's combustion properties. They have been shown to possess high octane numbers (greater than 90), which is comparable to high-octane gasoline. upm.esgoogle.com This characteristic is crucial for preventing engine knocking and ensuring efficient combustion in spark-ignition engines. Furthermore, their volumetric net heat of combustion can be significantly higher than that of other common biofuel components like ethanol (B145695). mdpi.com

When blended with conventional diesel fuel, dioxolanes are fully miscible and can contribute to a reduction in particulate matter emissions. upm.es Their lower solubility in water compared to other oxygenates like ethanol is another beneficial property, as it reduces the risk of phase separation and water contamination in fuel systems. upm.esmdpi.com The physical and chemical properties of long-chain 2-alkyl-1,3-dioxolanes, such as 2-Pentadecyl-1,3-dioxolane, provide insight into their behavior as fuel components.

| Property | Value | Significance in Fuels |

|---|---|---|

| Molecular Formula | C18H36O2 | Indicates the elemental composition and size of the molecule. |

| Molecular Weight | 284.5 g/mol | Affects volatility and energy density. |

| XLogP3 | 7.6 | A measure of lipophilicity, indicating good miscibility with hydrocarbon fuels. |

| Boiling Point (Predicted) | 355.6 °C at 760 mmHg | Relevant for fuel atomization and vaporization in the engine. |

| Flash Point (Predicted) | 149.3 °C | Important for fuel safety and handling. |

| Density (Predicted) | 0.9 g/cm³ | Affects the mass of fuel injected and the air-fuel ratio. |

Table 1. Selected physical and chemical properties of 2-Pentadecyl-1,3-dioxolane, a representative long-chain 2-alkyl-1,3-dioxolane. Data sourced from PubChem CID 552019. nih.gov

Studies on Combustion and Pyrolysis Characteristics of Dioxolane Fuels

Understanding the combustion and pyrolysis (thermal decomposition) behavior of 2-Decyl-1,3-dioxolane is critical to evaluating its performance and emissions profile as a fuel. Studies on the pyrolysis of structurally similar alkyl-substituted 1,3-dioxolanes at high temperatures have been conducted using advanced techniques like ReaxFF molecular dynamics simulations. osti.gov

These investigations reveal that the initial decomposition of such dioxolane fuels primarily involves the formation of a 4,5-dimethyl-1,3-dioxolane (B11944712) radical and various hydrocarbons derived from the long alkyl side-chain. osti.gov The subsequent breakdown of the dioxolane radical leads to the formation of smaller molecules. The composition of the hydrocarbon products is significantly influenced by the structure of the alkyl side-chain, which in turn affects the sooting tendency of the fuel. osti.gov

Research has shown that the major decomposition pathways can be identified and analyzed to predict the formation of key combustion products and intermediates. This knowledge is instrumental in developing detailed chemical kinetic models for 1,3-dioxolane-based compounds, which are essential for simulating their behavior in combustion engines. osti.gov The insights gained from these simulations can also guide the design of new fuel molecules with improved properties, such as reduced soot formation. osti.gov

| Initial Fuel Molecule | Primary Decomposition Products | Key Further Decomposition Products |

|---|---|---|

| Alkyl-substituted 1,3-dioxolanes | 4,5-dimethyl-1,3-dioxolane radical, Hydrocarbons (from alkyl side-chain) | Butene (2-C4H8), Carbon Dioxide (CO2) |

Table 2. Generalized pyrolysis products of alkyl-substituted 1,3-dioxolane fuels based on simulation studies. osti.gov

The study of these fundamental combustion characteristics provides a scientific basis for optimizing the use of 2-Decyl-1,3-dioxolane and related compounds as clean and efficient bio-derived fuel components.

Emerging Research Directions and Future Perspectives for 2 Decyl 1,3 Dioxolane

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of 2-Decyl-1,3-dioxolane involves the acid-catalyzed acetalization of undecanal (B90771) with ethylene (B1197577) glycol. organic-chemistry.org Future research is geared towards developing more efficient and environmentally benign synthetic methodologies in line with the principles of green chemistry.

Key research directions include:

Heterogeneous Catalysis: Shifting from homogeneous acid catalysts, which are often corrosive and difficult to separate from the reaction mixture, to solid acid catalysts is a primary goal. acs.org Materials such as zeolites, montmorillonite (B579905) clays (B1170129), ion-exchange resins, and carbon-based solid acids are being explored for their reusability, reduced waste generation, and milder reaction conditions. nih.govjst.go.jp

Biocatalysis: The use of enzymes (biocatalysis) or whole-cell systems presents a highly sustainable route. Chemoenzymatic cascade reactions, where an enzymatic step is combined with a chemical catalysis step in one pot, are being developed for the synthesis of various dioxolanes from aliphatic aldehydes. d-nb.infonih.gov This approach offers high selectivity under mild conditions.

Photocatalysis: The use of light to drive chemical reactions is a burgeoning field. Photo-organocatalytic methods, employing organic dyes like Eosin Y or thioxanthenone under visible light, have been successfully used for the acetalization of a range of aliphatic and aromatic aldehydes. rsc.orgorganic-chemistry.org These methods operate at ambient temperature and avoid harsh reagents.

Alternative Energy Sources and Solvents: Microwave-assisted synthesis can significantly reduce reaction times. mdpi.com Furthermore, the development of solvent-free reaction conditions or the use of green, bio-based solvents like cyclopentyl methyl ether (CPME) instead of traditional volatile organic compounds is a critical area of focus. nih.govmdpi.com

Table 1: Comparison of Synthetic Methodologies for Dioxolane Synthesis

| Methodology | Catalyst Examples | Advantages | Research Focus |

|---|---|---|---|

| Traditional Acetalization | p-TsOH, H₂SO₄, HCl | Well-established, effective | --- |

| Heterogeneous Catalysis | Montmorillonite K10, Zeolites, Solid Carbon Acids | Reusable catalyst, easier workup, reduced waste | Catalyst design and optimization |

| Biocatalysis | Lipases, Lyases | High selectivity, mild conditions, renewable | Enzyme discovery, process integration |

| Photocatalysis | Eosin Y, Thioxanthenone | Green energy source, neutral conditions | New photocatalysts, reaction scope expansion |

| Green Solvents | Cyclopentyl methyl ether (CPME) | Reduced environmental impact, bio-based | Solvent screening, process efficiency |

Exploration of New Catalytic Systems for Dioxolane Chemistry

The catalyst is central to the efficiency and selectivity of dioxolane synthesis. Research is focused on discovering and optimizing novel catalytic systems that offer superior performance over traditional Brønsted or Lewis acids. google.comwikipedia.org

Future avenues of exploration include:

Transition Metal Catalysis: Ruthenium-based molecular catalysts have shown remarkable efficiency in synthesizing dioxolanes, particularly in integrated bio- and chemocatalytic processes. d-nb.infonih.govresearchgate.net These catalysts can operate under mild conditions and show high turnover numbers. Palladium-based systems have also been developed for the mild and efficient masking of carbonyl groups as acetals. organic-chemistry.org

Solid Acid Catalyst Design: There is ongoing research into creating more robust and active solid acid catalysts. This includes functionalizing materials like silica (B1680970), alumina, or metal-organic frameworks (MOFs) with acidic groups to create highly active and selective catalytic sites.

Organocatalysis: The use of small organic molecules as catalysts is an attractive, metal-free alternative. Thiourea derivatives and other hydrogen-bond-donating catalysts have been shown to activate carbonyl groups towards acetalization under mild conditions. ymerdigital.com

Bifunctional Catalysts: Developing catalysts that possess both acidic and basic sites, or a catalytic site combined with a binding site for substrates, could enhance reaction rates and selectivity.

Advanced Material Design Incorporating 2-Decyl-1,3-dioxolane Moieties

The amphiphilic nature of 2-Decyl-1,3-dioxolane, with its hydrophilic dioxolane head and hydrophobic decyl tail, makes it a promising building block for advanced materials.

Potential applications in material design are:

Surfactants and Emulsifiers: The molecular structure of 2-Decyl-1,3-dioxolane is analogous to that of non-ionic surfactants. firp-ula.orgkao.com Research into its surface-active properties, critical micelle concentration, and ability to stabilize emulsions is a key future direction. Studies on similar 1,3-dioxolane (B20135) alkyl ethoxylate surfactants have shown their potential in forming microemulsion systems. nih.gov These bio-based surfactants could find applications in cosmetics, food technology, and enhanced oil recovery.

Polymer Chemistry: The dioxolane ring can be incorporated into polymer backbones or used as a pendant group. The long decyl chain could act as an internal plasticizer, modify the polymer's hydrophobicity, or induce self-assembly in block copolymers, leading to novel materials for coatings, adhesives, or drug delivery systems.

Bio-based Solvents and Fuel Additives: There is a growing demand for green solvents. rsc.org Long-chain acetals are being investigated as potential bio-based solvents or as additives for biofuels to improve properties such as viscosity and cetane number. fz-juelich.de The properties of 2-Decyl-1,3-dioxolane as a solvent or fuel component warrant investigation.

Table 2: Potential Material Applications for 2-Decyl-1,3-dioxolane

| Application Area | Relevant Properties | Potential Function |

|---|---|---|

| Surfactants | Amphiphilic, surface activity | Emulsifier, detergent, wetting agent |

| Polymers | Hydrophobic decyl chain, reactive moiety | Monomer, plasticizer, hydrophobic modifier |

| Green Solvents | High boiling point, potential biodegradability | Bio-based solvent for organic reactions |

| Biofuels | Long hydrocarbon chain | Cetane number enhancer, viscosity modifier |

Interdisciplinary Research Focused on Biological Interactions and Systems

The 1,3-dioxolane scaffold is present in numerous biologically active compounds. researchgate.net The incorporation of a ten-carbon alkyl chain suggests that 2-Decyl-1,3-dioxolane could exhibit significant interactions with biological systems, particularly those involving lipid membranes.

Emerging research topics in this area are:

Antimicrobial Activity: Many 1,3-dioxolane derivatives have demonstrated antibacterial and antifungal properties. nih.govnih.govresearchgate.net Research has shown that compounds with long alkyl chains (C11-C13) attached to the dioxolane ring exhibit such activities. nih.gov The decyl group in 2-Decyl-1,3-dioxolane provides a significant lipophilic character, which could facilitate interaction with and disruption of microbial cell membranes. Systematic screening against a panel of pathogenic bacteria and fungi is a logical next step.

Drug Delivery Systems: The surfactant-like properties of 2-Decyl-1,3-dioxolane could be harnessed to formulate vesicles or micelles for encapsulating and delivering hydrophobic drugs.

Pheromone and Kairomone Activity: Many insects use long-chain acetals as signaling molecules (pheromones). Investigating whether 2-Decyl-1,3-dioxolane has a role in insect communication could open up applications in agriculture for pest management.

Computational Design and Predictive Modeling of Novel Dioxolane Structures

Computational chemistry offers powerful tools to accelerate research and development by predicting molecular properties and reaction outcomes, thereby guiding experimental work.

Future computational studies on 2-Decyl-1,3-dioxolane could include:

Reaction Mechanism Modeling: Using Density Functional Theory (DFT), researchers can model the reaction pathways for different catalytic syntheses of 2-Decyl-1,3-dioxolane. longdom.orgresearchgate.net This allows for the rational design of more efficient catalysts by understanding transition states and activation energies.

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict physical properties like boiling point, viscosity, and solvent parameters. For material applications, molecular dynamics (MD) simulations can predict how the molecule would behave at interfaces or self-assemble into aggregates like micelles.